molecular formula C22H24Cl2N8 B1667429 Bisantrene hydrochloride CAS No. 71439-68-4

Bisantrene hydrochloride

Número de catálogo B1667429
Número CAS: 71439-68-4
Peso molecular: 471.4 g/mol
Clave InChI: KINULKKPVJYRON-VCZQZRGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bisantrene hydrochloride is the hydrochloride salt of an anthracenyl bishydrazone with anthracycline-like antineoplastic activity . It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . This agent is similar to doxorubicin in chemotherapeutic activity, but unlike anthracyclines like doxorubicin, it exhibits little cardiotoxicity .


Molecular Structure Analysis

The molecular formula of Bisantrene hydrochloride is C22H24Cl2N8 . The molecular weight is 471.4 g/mol . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .


Chemical Reactions Analysis

Bisantrene hydrochloride is an antineoplastic agent, MDR1 substrate, DNA intercalator, and topoisomerase II poison . Cancer cells that develop resistance to bisantrene tend to overexpress P-glycoprotein .


Physical And Chemical Properties Analysis

The molecular weight of Bisantrene hydrochloride is 471.4 g/mol . The molecular formula is C22H24Cl2N8 . The IUPAC name is N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride .

Aplicaciones Científicas De Investigación

Antineoplastic Activity

  • Application Summary : Bisantrene hydrochloride exhibits anthracycline-like antineoplastic activity . It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication .
  • Results/Outcomes : Bisantrene has shown efficacy in a range of leukemias, including Acute Myeloid Leukemia, breast cancer, and ovarian cancer .

Inhibition of RNA and DNA Synthesis

  • Application Summary : Bisantrene hydrochloride has been found to be a potent inhibitor of RNA and DNA synthesis in murine systems .

Effects on Non-Dividing Cells

  • Application Summary : Bisantrene hydrochloride has cytotoxic effects on dividing and non-dividing cells in vitro, suggesting that the drug may be effective against low growth fraction tumors .

Inhibition of FTO Protein

  • Application Summary : Bisantrene hydrochloride has been identified as a potent inhibitor of the Fat Mass and Obesity (FTO) associated protein, which is a m6A RNA demethylase .

Cardioprotective Effects

  • Application Summary : Bisantrene hydrochloride has been demonstrated preclinically to be cardioprotective when administered together with cardiotoxic anthracyclines .

Inhibition of P-glycoprotein-mediated Multiple Drug Resistance

  • Application Summary : Bisantrene hydrochloride and its derivatives are topoisomerase II poisons and DNA intercalators. It may be used as model compounds to study P-glycoprotein-mediated multiple drug resistance (MDR1) .

Safety And Hazards

High doses of bisantrene (above 200 mg/m^2/day) cause adverse side effects typical of anthracycline chemotherapeutics . Common adverse side effects include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth . For a chemotherapy drug, it is considered to have relatively low toxicity . Unlike other anthracycline chemotherapeutics, Bisantrene shows low levels of cardiotoxicity .

Direcciones Futuras

Bisantrene hydrochloride is currently in Phase II for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) . According to GlobalData, Phase II drugs for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia) have a 30% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

Propiedades

IUPAC Name

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H/b27-13+,28-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINULKKPVJYRON-PVNXHVEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78186-34-2 (Parent)
Record name Bisantrene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisantrene hydrochloride

CAS RN

71439-68-4
Record name Bisantrene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071439684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 71439-68-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISANTRENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GNV897RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisantrene hydrochloride
Reactant of Route 2
Reactant of Route 2
Bisantrene hydrochloride
Reactant of Route 3
Reactant of Route 3
Bisantrene hydrochloride
Reactant of Route 4
Bisantrene hydrochloride
Reactant of Route 5
Bisantrene hydrochloride
Reactant of Route 6
Bisantrene hydrochloride

Citations

For This Compound
78
Citations
FJ Panettiere, SE Jones, N Oishi… - Medical and …, 1986 - Wiley Online Library
… An adequate trial of bisantrene hydrochloride, administered by 2-hour intravenous infusion every 3 weeks, indicates that doses causing significant toxicity do not offer useful benefits in …
Number of citations: 7 onlinelibrary.wiley.com
DS Alberts, N Mason-Liddil, SJ Green… - Investigational New …, 1987 - Springer
Patients with a pathologically proven diagnosis of malignant melanoma were entered into a phase II trial of bisantrene. Eligibility criteria included: measurable, metastatic disease; …
Number of citations: 6 link.springer.com
RV Citarella, RE Wallace, KC Murdock, RB Angier… - Cancer Research, 1982 - AACR
… dihydrochloride (CL 216942; bisantrene hydrochloride; NSC 337766), a member of a new chemical class of compounds with antineoplastic properties, has been evaluated for antitumor …
Number of citations: 50 aacrjournals.org
JG Kuhn, DD Von Hoff, JW MYERS… - Monograph series of …, 1983 - pascal-francis.inist.fr
Phase I and II trials with bisantrene hydrochloride … Phase I and II trials with bisantrene hydrochloride …
Number of citations: 2 pascal-francis.inist.fr
LA Giddings, DJ Newman - Journal of Industrial Microbiology …, 2013 - academic.oup.com
Microbes from two of the three domains of life, the Prokarya, and Eukarya, continue to serve as rich sources of structurally complex chemical scaffolds that have proven to be essential …
Number of citations: 97 academic.oup.com
CA Coltman Jr, CK Osborne - Cancer Treatment Reviews, 1984 - Elsevier
The clinical trials of bisantrene are still at an early stage. However, the many Phase II trials currently ongoing in the Southwest Oncology Group are too premature to draw any firm …
Number of citations: 5 www.sciencedirect.com
DJ Newman, GM Cragg - Journal of natural products, 2007 - ACS Publications
This review is an updated and expanded version of two prior reviews that were published in this journal in 1997 and 2003. In the case of all approved agents the time frame has been …
Number of citations: 217 pubs.acs.org
I Aksentijevich, CO Cardarelli, I Pastan… - Clinical cancer research …, 1996 - AACR
In this work, we demonstrate a protective effect conferred by the human multidrug resistance gene (MDR1) to populations of the murine hematopoietic system against the toxic effects of …
Number of citations: 19 aacrjournals.org
G Powis, JS Kovach - Cancer Research, 1983 - AACR
… The maximum solubility of bisantrene hydrochloride in rabbit and in human serum is approximately 13 #g/ml. Most of the drug in serum appears to be bound to protein because …
Number of citations: 38 aacrjournals.org
B Hydrochloride, JG Kuhn, DD Von Hoff… - New Anticancer Drugs …, 1983 - Raven Press
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.